molecular formula C20H23NO2 B2545305 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide CAS No. 2319634-02-9

2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

Cat. No.: B2545305
CAS No.: 2319634-02-9
M. Wt: 309.409
InChI Key: WHZKREHSLJIIKT-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yl)-N-{7-oxaspiro[35]nonan-1-yl}acetamide is a complex organic compound featuring a naphthalene moiety and a spirocyclic oxetane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the naphthalene derivative, followed by the formation of the spirocyclic oxetane ring. The final step involves the acylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The compound can be reduced to form dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Dihydronaphthalene derivatives

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the spirocyclic oxetane can interact with proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its spirocyclic oxetane structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-naphthalen-1-yl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(21-18-8-9-20(18)10-12-23-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZKREHSLJIIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)CC3=CC=CC4=CC=CC=C43)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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